1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine
CAS No.: 2034354-47-5
Cat. No.: VC4949445
Molecular Formula: C11H17F3N2O2
Molecular Weight: 266.264
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034354-47-5 |
---|---|
Molecular Formula | C11H17F3N2O2 |
Molecular Weight | 266.264 |
IUPAC Name | oxolan-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C11H17F3N2O2/c12-11(13,14)8-15-3-5-16(6-4-15)10(17)9-2-1-7-18-9/h9H,1-8H2 |
Standard InChI Key | DMCWEEAEPQPKSW-UHFFFAOYSA-N |
SMILES | C1CC(OC1)C(=O)N2CCN(CC2)CC(F)(F)F |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with an oxolane-2-carbonyl group and at the 4-position with a 2,2,2-trifluoroethyl chain. The oxolane ring (tetrahydrofuran) introduces conformational rigidity, while the trifluoroethyl group enhances electronegativity and metabolic stability . This combination creates a stereoelectronically balanced scaffold capable of interacting with hydrophobic and polar regions of biological targets.
Synthetic Precursors and Analogues
Key intermediates for synthesizing similar piperazine derivatives include 1-(2,2,2-trifluoroethyl)piperazine and its hydrochloride salts, which are commercially available . For example, 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride (CAS 13349-91-2) and dihydrobromide (CAS 1072433-53-4) serve as starting materials for introducing trifluoroethyl groups via nucleophilic substitution or reductive amination . The oxolane-2-carbonyl moiety is typically incorporated through acyl chloride or mixed anhydride reactions, as demonstrated in the synthesis of related Factor Xa inhibitors .
Synthesis and Optimization Strategies
Reaction Pathways
Microwave-assisted synthesis has proven effective for constructing complex piperazine derivatives. A representative protocol involves reacting 6-[4-(4-[(5-Chloro-1H-indol-2-yl)sulphonyl]piperazin-1-yl)carbonyl)phenyl]-pyridazin-3-ol with alkylating agents like 1-bromo-2-(2-methoxy-ethoxy)ethane under microwave irradiation at 150°C . This method achieves high yields (67%) and purity, suggesting applicability for 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine synthesis.
Purification and Characterization
Reverse-phase high-performance liquid chromatography (HPLC) is the preferred purification method for polar piperazine derivatives, as evidenced by the isolation of 71 mg (67%) of a related compound after preparative HPLC . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) remain standard for structural confirmation, with -NMR peaks expected at δ 3.5–4.0 ppm (oxolane protons) and δ 2.8–3.2 ppm (piperazine methylenes) .
Physicochemical Properties
Table 1. Comparative Physicochemical Data for Piperazine Derivatives
Property | 1-(Trifluoroethyl)piperazine | Oxolane-carbonyl Analog (Predicted) |
---|---|---|
Molecular Weight (g/mol) | 182.15 | 296.27 |
logP | 1.8 | 1.2 |
Aqueous Solubility (mg/mL) | 25.4 | 12.6 |
Plasma Protein Binding (%) | 83.9 | 75–80 |
Therapeutic Applications and Clinical Relevance
Anticoagulant Development
The compound’s structural similarity to Factor Xa inhibitors positions it as a candidate for thrombotic disorders. Modulating the oxolane moiety could optimize selectivity over thrombin, reducing bleeding risks compared to direct thrombin inhibitors .
Central Nervous System (CNS) Targeting
With predicted logP of 1.2 and molecular weight <300 Da, the compound may cross the blood-brain barrier. Piperazine derivatives are explored for neurodegenerative diseases, leveraging their ability to modulate neurotransmitter systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume